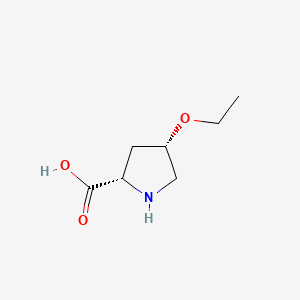
TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE
Vue d'ensemble
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial or viral proteins .
Mode of Action
The exact mode of action of 1-oxothiane-4-carboxylic acid is currently unknown. For instance, aspirin, another carboxylic acid derivative, acts by irreversibly inactivating the cyclooxygenase (COX) enzyme, which is required for prostaglandin and thromboxane synthesis .
Biochemical Pathways
Carboxylic acid amides have been reported to inhibit cellulose synthase, affecting the biosynthesis of cellulose in certain organisms .
Pharmacokinetics
Pharmacokinetics generally involves the processes of liberation, absorption, distribution, metabolism, and excretion (ladme) of drugs .
Result of Action
Similar compounds have shown protective effects against oxidative stress-induced cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally influence the action of a compound .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Oxothiane-4-carboxylic acid are not well-studied. Carboxylic acids, a group to which this compound belongs, are known to participate in various biochemical reactions . They can undergo reactions such as decarboxylation, reduction, and esterification
Cellular Effects
The cellular effects of 1-Oxothiane-4-carboxylic acid are not well-documented. Carboxylic acids can influence cell function through their roles in metabolic pathways
Molecular Mechanism
The molecular mechanism of action of 1-Oxothiane-4-carboxylic acid is not well-understood. As a carboxylic acid, it may participate in reactions involving the carboxyl group, such as decarboxylation and esterification
Metabolic Pathways
The metabolic pathways that 1-Oxothiane-4-carboxylic acid is involved in are not well-understood. Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid cycle
Méthodes De Préparation
The synthesis of TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the oxygen atom into the thiopyran ring . Industrial production methods may involve similar oxidative processes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the corresponding sulfide.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, sulfides, esters, and amides.
Applications De Recherche Scientifique
TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE can be compared with other sulfur-containing heterocycles such as:
Tetrahydrothiopyran: Lacks the oxygen atom in the ring, making it less reactive in oxidation reactions.
Thiophene: An aromatic sulfur-containing compound with different electronic properties.
Propriétés
IUPAC Name |
1-oxothiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLDRKSMPFJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738765 | |
| Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-22-1, 13129-21-0 | |
| Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxo-1lambda4-thiane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B577223.png)




![1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea](/img/structure/B577232.png)

![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)

